benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
Benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a structurally complex compound featuring a benzodioxole moiety linked via a carbonyl group to a piperazine ring, which is further substituted with a p-tolyl-functionalized imidazole. The hydrochloride salt form enhances aqueous solubility, a critical factor for pharmaceutical applications.
Synthetic routes for analogous compounds (e.g., benzimidazole derivatives) often involve multi-step condensation reactions under inert atmospheres. For instance, sodium metabisulfite in dimethylformamide (DMF) at 120°C has been employed to synthesize benzodioxole-containing benzimidazoles via aldehyde-mediated cyclization .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3.ClH/c1-16-2-5-18(6-3-16)26-9-8-23-22(26)25-12-10-24(11-13-25)21(27)17-4-7-19-20(14-17)29-15-28-19;/h2-9,14H,10-13,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQBJWQBNASTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of benzo[d][1,3]dioxole carbaldehyde with p-tolyl imidazole and piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenating agents or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects. For instance, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest and inhibiting DNA synthesis .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations:
- Benzodioxole-Piperazine Hybrids (e.g., ) : These compounds share the benzodioxole-piperazine backbone but lack the imidazole-p-tolyl moiety. The absence of a charged group (e.g., hydrochloride) may reduce solubility compared to the target compound.
- Benzimidazole Derivatives (e.g., ) : Fluoro and phenyl substitutions on benzimidazole cores are common in antifungal agents. However, the target compound’s piperazine-imidazole linkage may offer distinct pharmacokinetic advantages, such as enhanced blood-brain barrier penetration for CNS applications.
- Thiazole-Based Analogues (e.g., ) : Thiazole rings, as in Compound 74, introduce rigidity and metabolic stability but may reduce synthetic accessibility compared to imidazole systems.
Table 2: Inferred Pharmacological and Physicochemical Properties
Functional Insights:
- p-Tolyl Group : The para-methyl substitution on the imidazole ring in the target compound likely increases lipophilicity, enhancing membrane permeability compared to unsubstituted imidazoles .
- Hydrochloride Salt: Improves bioavailability relative to non-ionic analogues, a critical advantage for oral or injectable formulations.
Biological Activity
Benzo[d][1,3]dioxole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article focuses on the biological activity of the compound benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, examining its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of the compound involves several steps, including the formation of the benzo[d][1,3]dioxole moiety and subsequent coupling with p-tolyl and imidazolyl groups. The synthetic pathway typically employs various reagents and conditions to achieve high yields and purity. For example, a common approach includes the use of coupling agents such as EDC or DCC in the presence of a base to facilitate the formation of amide bonds.
Antibacterial Activity
Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of derivatives were tested using agar diffusion methods, revealing that certain compounds had minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species .
| Compound | Bacteria Tested | MIC (nM) |
|---|---|---|
| 4e | Staphylococcus aureus | 110 |
| 6c | Sarcina | 90 |
Anticancer Activity
The anticancer potential of benzo[d][1,3]dioxole derivatives has also been explored. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For example, compounds containing amide functionalities showed lower IC50 values (indicating higher potency) compared to standard chemotherapeutics like Doxorubicin. Specifically, one derivative demonstrated an IC50 of 3.94 mM against Hep3B liver cancer cells .
| Compound | Cell Line Tested | IC50 (mM) |
|---|---|---|
| 2a | Hep3B | 3.94 |
| 2b | Hep3B | >9.12 |
Antioxidant Activity
Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that certain derivatives possess strong radical scavenging capabilities. The antioxidant activity was comparable to well-known antioxidants such as Trolox, indicating potential for therapeutic applications in oxidative stress-related conditions .
The mechanisms underlying the biological activities of benzo[d][1,3]dioxole derivatives are multifaceted. For antibacterial activity, these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth. In anticancer applications, they may induce apoptosis or inhibit cell cycle progression in cancer cells by targeting specific signaling pathways.
Case Studies
Several case studies illustrate the efficacy of benzo[d][1,3]dioxole derivatives:
- Antibacterial Efficacy : A study evaluated a series of synthesized compounds against clinical isolates of resistant bacteria. The results highlighted that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly.
- Anticancer Properties : In vivo studies using murine models demonstrated that selected compounds led to tumor regression without significant toxicity to normal tissues, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
